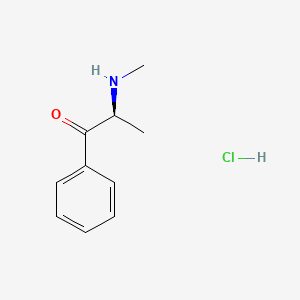

Methcathinone hydrochloride, (-)-

Description

The exact mass of the compound Methcathinone hydrochloride, (-)- is 199.0763918 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methcathinone hydrochloride, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methcathinone hydrochloride, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(methylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJXNCHDKYZOSY-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66514-93-0 | |

| Record name | Methcathinone hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66514-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHCATHINONE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2Q5GUH10H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of (-)-Methcathinone Hydrochloride on Dopamine Transporters

Executive Summary

This technical guide delineates the molecular mechanism of (-)-methcathinone hydrochloride (also known as S-(-)-methcathinone) at the dopamine transporter (DAT). Unlike cocaine-like inhibitors that statically block reuptake, (-)-methcathinone acts as a substrate-type releaser . It hijacks the transporter to reverse the direction of dopamine (DA) flow, causing non-exocytotic efflux.

This guide provides the structural basis for this interaction, detailed kinetic models, and validated experimental protocols for quantifying this specific mechanism.

Molecular Pharmacology & Stereochemistry

Structural Identity

(-)-Methcathinone is the

Stereoselective Potency

Crucial to experimental design is the selection of the correct enantiomer.

-

(-)-Methcathinone (S-isomer): This is the bioactive enantiomer with high affinity for DAT. Literature confirms that S-(-)-methcathinone is several-fold more potent than R-(+)-methcathinone in stimulating locomotor activity and inducing dopamine release.

-

Note on Nomenclature: Unlike amphetamine, where the S-(+) isomer is dominant, the beta-keto substitution alters the optical rotation relative to the absolute configuration. The S-configuration corresponds to the levorotatory (-) form in methcathinone.

| Compound | Configuration | DAT Activity (IC50/EC50) | Mechanism |

| (-)-Methcathinone | S-enantiomer | High Potency (~10–50 nM) | Substrate / Releaser |

| (+)-Methcathinone | R-enantiomer | Low Potency | Weak Partial Substrate |

| Cocaine | - | High Affinity | Blocker (Inhibitor) |

Mechanism of Action: The "Alternating Access" Reversal

The action of (-)-methcathinone on DAT is defined by the Facilitated Exchange Diffusion model. It does not simply occlude the pore; it actively translocates across the membrane.

Step-by-Step Mechanistic Cascade

-

Binding (Outward-Facing): (-)-Methcathinone binds to the S1 site of the DAT in its outward-facing conformation (

), competing with extracellular dopamine. -

Translocation: The transporter undergoes a conformational change to the inward-facing state (

), moving the drug into the cytosol. -

Intracellular Action (The Weak Base Hypothesis): Once cytosolic, (-)-methcathinone diffuses into synaptic vesicles (via VMAT2 or passive diffusion) and buffers the intra-vesicular pH. This collapses the proton gradient, causing free dopamine to leak from vesicles into the cytosol.

-

Reverse Transport (Efflux): The sudden spike in cytosolic dopamine concentration forces DAT to reverse its cycle. Cytosolic dopamine binds to

and is transported out to the synaptic cleft.

Signaling Pathway Visualization

The following diagram illustrates the cycle of DAT reversal induced by (-)-methcathinone.

Caption: Figure 1: The cycle of DAT reversal. (-)-Methcathinone enters the neuron, disrupts vesicular storage, and drives dopamine out through the transporter.

Experimental Validation Protocols

To confirm this mechanism in a drug development setting, two complementary assays are required: Synaptosomal Release (to prove efflux) and Fast-Scan Cyclic Voltammetry (to measure real-time kinetics).

Protocol A: Synaptosomal [³H]Dopamine Release Assay

Purpose: To distinguish between reuptake inhibition (blocker) and release (substrate).

Reagents:

-

Rat striatal synaptosomes (P2 fraction).

-

[³H]Dopamine (specific activity ~40-60 Ci/mmol).

-

Krebs-phosphate buffer containing pargyline (MAO inhibitor) and ascorbic acid.

Workflow:

-

Pre-loading: Incubate synaptosomes with 5 nM [³H]DA for 15 minutes at 37°C to load the internal pool.

-

Wash: Centrifuge and wash twice to remove extracellular radioligand.

-

Challenge: Resuspend synaptosomes and aliquot into tubes containing (-)-methcathinone HCl (Concentration range: 1 nM – 10 µM).

-

Incubation: Incubate for exactly 5 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

-

Quantification: Measure radioactivity in the filtrate (released DA) vs. the filter (retained DA) using liquid scintillation counting.

Validation Criteria:

-

Substrates (e.g., Methcathinone): Cause a dose-dependent decrease in retained [³H]DA (EC50 typically < 100 nM).

-

Blockers (e.g., Cocaine): Do not cause significant release of pre-loaded [³H]DA; they only prevent uptake.

Protocol B: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

Purpose: To visualize the kinetics of release in intact tissue.

Workflow:

-

Preparation: Prepare 400 µm coronal striatal slices from mice.

-

Electrode: Insert a carbon-fiber microelectrode (CFM) into the dorsolateral striatum.

-

Waveform: Apply a triangular waveform (-0.4 V to +1.3 V vs Ag/AgCl) at 10 Hz.

-

Baseline: Stimulate electrically (monophasic pulse) to establish baseline DA release.

-

Perfusion: Perfuse (-)-methcathinone (10 µM) into the aCSF.

-

Observation:

-

Observe the immediate increase in extracellular DA without electrical stimulation (basal efflux).

-

Observe the broadening of the stimulated DA peak (inhibition of reuptake).

-

Caption: Figure 2: FSCV workflow for differentiating uptake inhibition from substrate-induced release.

Comparative Pharmacological Data

The following table summarizes the affinity and potency of (-)-methcathinone compared to standard psychostimulants.

| Parameter | (-)-Methcathinone | (+)-Amphetamine | Cocaine |

| DAT Binding Affinity ( | ~20–40 nM | ~20 nM | ~200 nM |

| DA Release ( | ~30–60 nM | ~15 nM | N/A (Blocker) |

| DAT/SERT Selectivity | High (Dopamine selective) | Moderate | Low (Non-selective) |

| VMAT2 Interaction | Moderate | High | None |

Note: Values are approximate and dependent on specific assay conditions (e.g., temperature, buffer composition).

References

-

Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[1][2] Neuropsychopharmacology, 37(5), 1192-1203. Link

-

Glennon, R. A., et al. (1995).[3] Methcathinone ("cat"): an enantiomeric potency comparison. Pharmacology Biochemistry and Behavior, 50(4), 601-606. Link

-

Simmler, L. D., et al. (2013).[1][4] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. Link

-

Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[5][6][7][8][9][10] European Journal of Pharmacology, 479(1-3), 23-40. Link

Sources

- 1. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthetic cathinones and stereochemistry: S enantiomer of mephedrone reduces anxiety- and depressant-like effects in cocaine- or MDPV-abstinent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methcathinone decreases dopamine transporter function: Role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereochemistry of mephedrone neuropharmacology: enantiomer-specific behavioural and neurochemical effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. preprints.org [preprints.org]

Pharmacological Distinctness of Methcathinone Enantiomers: A Technical Guide

This technical guide provides a rigorous analysis of the pharmacological, toxicological, and metabolic distinctions between the (+) and (-) enantiomers of methcathinone (ephedrone). It is designed for researchers and drug development professionals requiring validated mechanistic insights.

Executive Summary

Methcathinone (2-(methylamino)-1-phenylpropan-1-one) is a chiral β-keto amphetamine analogue. Unlike many racemic illicit stimulants, street methcathinone is frequently enantiopure or enantiomerically enriched due to the stereospecificity of its precursors, ephedrine and pseudoephedrine.

-

(S)-(-)-Methcathinone: The predominant "street" form. It exhibits higher potency in behavioral assays and broader neurotoxicity (dopaminergic and serotonergic).

-

(R)-(+)-Methcathinone: Less potent behaviorally but retains significant dopaminergic neurotoxicity. It lacks the serotonergic toxicity observed with the S-isomer.

This guide delineates the stereoselective mechanisms governing their pharmacodynamics, metabolism, and toxicity profiles.

Chemical Identity & Stereochemical Origins

The pharmacological profile of methcathinone is inextricably linked to its synthesis precursors. The oxidation of the hydroxyl group at the

Stereochemical Mapping

| Precursor | Absolute Config | Optical Rotation | Product (Methcathinone) | Product Config | Optical Rotation |

| (1R,2S)-Ephedrine | 1R, 2S | (-) | (S)-Methcathinone | S | (-) |

| (1S,2S)-Pseudoephedrine | 1S, 2S | (+) | (S)-Methcathinone | S | (-) |

| (1S,2R)-Ephedrine | 1S, 2R | (+) | (R)-Methcathinone | R | (+) |

Critical Insight: Since standard pharmaceutical grade ephedrine and pseudoephedrine both possess the (S)-configuration at the nitrogen-bearing carbon (C2), the oxidative synthesis used in clandestine laboratories almost exclusively yields the more potent (S)-(-)-methcathinone .

Pharmacodynamics: Transporter Interactions

Both enantiomers function as substrate-type releasers rather than pure uptake inhibitors. They traverse the plasma membrane monoamine transporters (DAT, NET, SERT) and disrupt vesicular storage, reversing the transporter flux.

Monoamine Transporter Affinity & Efficacy

While in vitro assays sometimes show comparable affinity for DAT and NET, in vivo potency diverges significantly.

-

Dopamine Transporter (DAT): Both isomers are substrates.[1] (S)-(-)-methcathinone is approximately 2-3x more potent than the (R)-isomer in behavioral measures (locomotor activity, drug discrimination) linked to dopamine release.[1]

-

Norepinephrine Transporter (NET): Both isomers show high affinity and efficacy as releasers at NET, contributing to the sympathomimetic side effects (tachycardia, hypertension).

-

Serotonin Transporter (SERT): Methcathinone is generally DAT/NET selective. However, the (S)-isomer exhibits greater serotonergic activity compared to the (R)-isomer, which correlates with its specific serotonergic neurotoxicity.

Mechanism of Action Diagram

The following diagram illustrates the synaptic mechanism of (S)-methcathinone, highlighting its dual action at the plasma membrane and vesicular levels.

Figure 1: Mechanism of substrate-induced dopamine release by (S)-methcathinone. The drug enters via DAT, disrupts vesicular storage, and triggers reverse transport of dopamine.

Neurotoxicity & Toxicology

A critical divergence between the enantiomers lies in their neurotoxic potential. Research indicates that while both deplete dopamine, only the (S)-enantiomer affects the serotonin system.

Comparative Neurotoxicity Profile

| Target System | (S)-(-)-Methcathinone | (R)-(+)-Methcathinone |

| Dopamine Terminals | Toxic: Causes long-term depletion of striatal dopamine and reduction in DAT markers. | Toxic: Causes comparable or slightly greater dopamine depletion than the S-isomer in some assays. |

| Serotonin Terminals | Toxic: Causes depletion of 5-HT and reduction in SERT markers. | Non-Toxic: Sparing of 5-HT terminals. |

| Reactive Gliosis | Induces GFAP upregulation (astrogliosis). | Induces GFAP upregulation. |

Mechanistic Implication: The serotonergic toxicity of the (S)-isomer suggests it may enter the serotonin terminal more effectively or generate reactive metabolites specific to that pathway, akin to MDMA, whereas the (R)-isomer is excluded or metabolically distinct.

Stereoselective Metabolism

Methcathinone undergoes stereoselective reduction of the

-

(S)-Methcathinone is reduced primarily to (1R,2S)-Ephedrine and (1S,2S)-Pseudoephedrine .

-

This metabolic route is critical because the metabolites are themselves active sympathomimetics, potentially prolonging the cardiovascular risks.

Figure 2: Synthesis and metabolic reduction cycle of (S)-methcathinone. Note that metabolism regenerates the precursors.

Experimental Protocols

For researchers investigating these enantiomers, the following protocols ensure data integrity.

Protocol: Isolation of Enantiomers via Chiral HPLC

Since commercial sources often provide the racemate or hydrochloride salts of unclear optical purity, chiral separation is often required.

-

Stationary Phase: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).

-

Detection: UV absorbance at 254 nm.

-

Validation: Confirm optical rotation using a polarimeter (Sodium D line, 20°C).

-

Target

for (S)-(-): approx -48° (c=1, H2O, HCl salt). -

Target

for (R)-(+): approx +48°.

-

Protocol: In Vitro Monoamine Release Assay

To distinguish substrate activity (release) from simple reuptake inhibition:

-

Preparation: Rat striatal synaptosomes (for DA) or hippocampal synaptosomes (for 5-HT).

-

Pre-loading: Incubate synaptosomes with [³H]-DA or [³H]-5-HT (10 nM) for 15 min at 37°C.

-

Wash: Centrifuge and resuspend to remove extracellular radioligand.

-

Release Phase: Add test concentrations of (S)- or (R)-methcathinone (1 nM - 100 µM).

-

Termination: Stop reaction after 5 min by rapid filtration.

-

Quantification: Measure radioactivity in the filtrate (released fraction) vs. filter (retained fraction).

-

Interpretation: A dose-dependent increase in efflux indicates releaser activity. Pure reuptake inhibitors (like cocaine) will not cause efflux in this assay.

References

-

Glennon, R. A., et al. (1995). Methcathinone ("Cat"): An Enantiomeric Potency Comparison. Pharmacology Biochemistry and Behavior.[2][3][4][5] Link

-

Sparago, M., et al. (1996).[6] Neurotoxic and pharmacologic studies on enantiomers of the N-methylated analog of cathinone (methcathinone). Journal of Pharmacology and Experimental Therapeutics. Link

-

Bonano, J. S., et al. (2020). Investigation of the Optical Isomers of Methcathinone, and Two Achiral Analogs, at Monoamine Transporters and in Intracranial Self-Stimulation Studies in Rats. ACS Chemical Neuroscience. Link

-

Baumann, M. H., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics. Link

-

Zawilska, J. B. (2018). Methcathinone – A new psychoactive substance.[3][7] Forensic Science International.[3] Link

Sources

- 1. An investigation of the optical isomers of methcathinone (MCAT), and two achiral analogs, at monoamine transporters and in intracranial self- stimulation studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. unodc.org [unodc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Methcathione ("cat"): an enantiomeric potency comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. medicine.temple.edu [medicine.temple.edu]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Neurotoxicity Assessment of (-)-Methcathinone Hydrochloride in Animal Models

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of (-)-Methcathinone as a Neurotoxicological Concern

(-)-Methcathinone hydrochloride (MCAT), a β-keto analogue of methamphetamine, is a potent psychostimulant that has emerged as a significant public health concern.[1][2][3] Structurally similar to amphetamines, MCAT functions primarily by enhancing monoaminergic neurotransmission, leading to a massive release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][4][5] This surge in neurotransmitters produces the desired euphoric and stimulant effects but also initiates a cascade of potentially neurotoxic events.[1][2] Long-term abuse has been linked to reduced grey matter volume, impaired cognitive functions, and the development of persistent neurological and psychiatric disorders.[2][3][6]

This guide provides a comprehensive, in-depth overview of the core methodologies and experimental frameworks used to assess the neurotoxicity of (-)-methcathinone in preclinical animal models. It is designed to equip researchers with the technical knowledge and field-proven insights necessary to design, execute, and interpret rigorous neurotoxicity studies. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as a vital resource for professionals in neuroscience, pharmacology, and drug development.

Putative Mechanisms of (-)-Methcathinone Neurotoxicity

The neurotoxic effects of (-)-methcathinone and other synthetic cathinones are multifactorial, converging on several key pathological pathways.[7] A comprehensive assessment requires an understanding of these underlying mechanisms, which guide the selection of appropriate biomarkers and experimental endpoints.

-

Disruption of Monoaminergic Systems : MCAT acts as a substrate for monoamine transporters, inducing their reversal and promoting a massive, non-vesicular release of DA and 5-HT into the synapse.[2][4][7][8] This excessive stimulation can lead to the depletion of presynaptic monoamine stores and long-term damage to dopaminergic and serotonergic nerve terminals.[3][8]

-

Oxidative Stress and Mitochondrial Dysfunction : The auto-oxidation of excessively released dopamine is a major source of reactive oxygen species (ROS).[7][8] This surge in ROS overwhelms endogenous antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[7][8] Concurrently, synthetic cathinones can impair mitochondrial function, leading to decreased ATP production, further ROS generation, and the initiation of apoptotic cell death pathways.[7][9][10][11][12]

-

Excitotoxicity : By disrupting glutamatergic signaling, MCAT can enhance the release of glutamate and impair its uptake by astrocytes.[7] This leads to an overactivation of glutamate receptors (e.g., NMDA receptors), causing excessive calcium influx, which triggers a cascade of neurotoxic intracellular events.[6][13]

-

Neuroinflammation : The initial neuronal injury caused by MCAT activates resident immune cells in the brain, namely microglia and astrocytes.[7][8] Activated glia release a host of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which can exacerbate neuronal damage and contribute to a chronic neuroinflammatory state.[8][14][15]

Animal Models and Dosing Considerations

Rodents, particularly Sprague-Dawley rats and CD-1 or C57BL/6 mice, are the most commonly used animal models for studying psychostimulant neurotoxicity due to their well-characterized neuroanatomy and behavioral responses that parallel aspects of human drug effects.[1][16]

Causality Behind Experimental Choices:

-

Species Selection : Rats are often preferred for neurochemical studies like in vivo microdialysis due to their larger brain size.[4] Mice are suitable for high-throughput behavioral screening and studies involving genetic modifications.

-

Dosing Regimen : The choice between acute, sub-chronic, and chronic dosing regimens is critical. Acute high-dose paradigms are useful for modeling overdose scenarios, while repeated, intermittent (binge-like) administrations better mimic human patterns of abuse and are more likely to induce long-lasting neurotoxic changes and behavioral sensitization.[17]

-

Route of Administration : Intraperitoneal (i.p.) injection is the most common route due to its reliability and ease of administration. This route bypasses first-pass metabolism, leading to rapid systemic absorption and brain penetration.

| Parameter | Typical Range & Rationale | References |

| Animal Model | Sprague-Dawley Rats, CD-1/C57BL/6 Mice | [1][4][16] |

| Route | Intraperitoneal (i.p.) | [2][13] |

| Acute Dose | 10 - 40 mg/kg | To model overdose and acute toxicity. |

| Sub-chronic/Chronic Regimen | 5 - 20 mg/kg, once daily for 7-14 days | To model repeated use and assess cumulative damage and behavioral plasticity.[2][13] |

| "Binge" Regimen | 5 - 15 mg/kg, 2-4 injections per day at 2-hour intervals | To mimic human abuse patterns and induce robust neurotoxicity. |

| Washout Period | 7 - 21 days | To distinguish between acute pharmacological effects and persistent neurotoxic damage.[18] |

Core Methodologies for Neurotoxicity Assessment

A multi-pronged approach combining behavioral, neurochemical, and histological analyses is essential for a comprehensive neurotoxicity assessment.

A. Behavioral Assessments

Behavioral assays are critical for evaluating the functional consequences of neurotoxicity.

1. Locomotor Activity:

-

Rationale: To assess the acute stimulant effects of MCAT and to measure behavioral sensitization, a phenomenon where repeated, intermittent drug administration leads to a progressively enhanced motor-stimulant response. Sensitization is a core feature of psychostimulant addiction and reflects neuroplastic changes in the brain.[16][17]

-

Protocol:

-

Place individual animals in an open-field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.

-

Allow a 30-60 minute habituation period for the animal to acclimate to the new environment.

-

Administer vehicle or (-)-methcathinone (e.g., 5-15 mg/kg, i.p.).[1]

-

Immediately return the animal to the arena and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-120 minutes.

-

For sensitization studies, repeat this procedure daily for 5-10 days, followed by a washout period and a final drug challenge.

-

Self-Validation: A robust locomotor response to the drug compared to the vehicle-treated control group validates the drug's activity. The development of a significantly greater locomotor response to a challenge dose after repeated administration (compared to the initial dose) indicates sensitization.[16]

-

2. Cognitive Function (Novel Object Recognition - NOR):

-

Rationale: Long-term MCAT abuse is associated with cognitive deficits, particularly in learning and memory, often linked to prefrontal cortex dysfunction.[2][3][6][13] The NOR test is a non-stressful assay that assesses recognition memory.

-

Protocol:

-

Habituation: Habituate the animal to an empty open-field arena for 5-10 minutes over 2-3 days.

-

Training (Familiarization) Phase: Place the animal in the arena with two identical objects. Allow it to explore for 5-10 minutes.

-

Retention Interval: Return the animal to its home cage for a set period (e.g., 1 to 24 hours).

-

Testing Phase: Place the animal back in the arena, where one of the original objects has been replaced with a novel object.

-

Record the time spent exploring each object for 5 minutes. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

Self-Validation: Calculate a Discrimination Index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI in control animals indicates intact memory. A significantly lower DI in MCAT-treated animals compared to controls suggests a memory deficit.[19]

-

B. Neurochemical Assessments

Neurochemical analysis provides direct evidence of MCAT's impact on monoamine systems.

1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

-

Rationale: To quantify the total tissue content of dopamine, serotonin, and their primary metabolites (DOPAC, HVA, 5-HIAA) in specific brain regions (e.g., striatum, prefrontal cortex, nucleus accumbens). A significant reduction in neurotransmitter levels after a washout period is a hallmark of neurotoxicity, indicating damage to neuronal terminals.[20]

-

Protocol:

-

Following the final behavioral assessment and washout period, humanely euthanize the animal.

-

Rapidly dissect the brain on an ice-cold surface. Isolate target regions (e.g., striatum, nucleus accumbens, prefrontal cortex).

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

Homogenize the tissue in a perchloric acid solution containing an internal standard.

-

Centrifuge the homogenate to precipitate proteins.

-

Inject the supernatant into the HPLC-ECD system.

-

Monoamines and metabolites are separated on a reverse-phase column and quantified by an electrochemical detector.

-

Self-Validation: Results are normalized to tissue weight and expressed as ng/mg of tissue. The inclusion of an internal standard in each sample corrects for variability in extraction and injection. A dose-dependent reduction in dopamine and/or serotonin levels in MCAT-treated animals compared to vehicle controls is a primary indicator of neurotoxicity.[4][21]

-

C. Histological and Morphological Assessments

Histological methods allow for the direct visualization and quantification of neuronal damage, degeneration, and the associated inflammatory response.

1. Immunohistochemistry (IHC) for Dopaminergic and Serotonergic Markers:

-

Rationale: To visualize and quantify the integrity of monoaminergic neurons. Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and is a robust marker for dopaminergic neurons.[22] The Serotonin Transporter (SERT) is a key marker for serotonergic neurons. A loss of TH or SERT immunoreactivity indicates damage to these respective neuronal populations.

-

Protocol (for TH):

-

Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

-

Section the brain (e.g., 30-40 µm thick coronal sections) using a cryostat or vibratome.

-

Staining: a. Wash sections in Tris-buffered saline (TBS).[23] b. Block non-specific binding using a solution of normal serum (e.g., 10% donkey serum) with 0.3% Triton X-100 in TBS for 1 hour.[23][24] c. Incubate overnight at 4°C with a primary antibody against TH (e.g., rabbit anti-TH, diluted 1:500-1:1000 in blocking buffer).[23] d. Wash sections three times in TBS.[23] e. Incubate for 1-2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit IgG conjugated to a fluorophore).[24][25] f. Wash sections, mount onto slides, and coverslip with a mounting medium.[24]

-

Analysis: Capture images using a fluorescence or confocal microscope and quantify the density of TH-positive fibers in the target region (e.g., striatum) using image analysis software.

-

Self-Validation: The protocol must include negative controls (omitting the primary antibody) to ensure specificity. A significant reduction in the density of TH-positive staining in MCAT-treated animals versus controls provides strong evidence of dopaminergic terminal damage.[26]

-

2. Staining for Neuronal Degeneration (Fluoro-Jade C):

-

Rationale: Fluoro-Jade is an anionic fluorescein derivative that specifically stains degenerating neurons, regardless of the cause of cell death.[27][28][29] It provides direct visual evidence of ongoing neurodegeneration.

-

Protocol (for slide-mounted sections):

-

Mount PFA-fixed brain sections onto gelatin-coated slides and allow them to dry.[27]

-

Rehydrate the sections through a series of decreasing ethanol concentrations (100%, 70%) and then distilled water.

-

Incubate slides in a 0.06% potassium permanganate solution for 10 minutes to reduce background fluorescence.[28]

-

Rinse thoroughly in distilled water.[28]

-

Incubate for 10-20 minutes in a 0.0001% working solution of Fluoro-Jade C (FJC) prepared in 0.1% acetic acid.[28][29]

-

Dry the slides on a slide warmer (approx. 50°C), clear in xylene, and coverslip with a non-aqueous mounting medium like DPX.[28][30]

-

Self-Validation: Degenerating neurons will fluoresce brightly (green) under blue light excitation. The absence of staining in vehicle-treated control animals is crucial. Including a positive control (e.g., tissue from an animal treated with a known neurotoxin like kainic acid) can validate the staining procedure itself.[30]

-

3. Assessment of Neuroinflammation (Iba1 and GFAP IHC):

-

Rationale: To detect and quantify the glial response to neuronal injury. Ionized calcium-binding adapter molecule 1 (Iba1) is a marker for microglia, while Glial Fibrillary Acidic Protein (GFAP) is a marker for astrocytes.[18] Following neurotoxic insult, microglia become activated (changing from a ramified to an amoeboid morphology) and proliferate, while astrocytes become hypertrophic.[18][31][32]

-

Protocol: The IHC protocol is similar to that for TH, but using primary antibodies specific for Iba1 (for microglia) or GFAP (for astrocytes).

-

Analysis: Quantify the number and analyze the morphology of Iba1-positive cells and the immunoreactive area of GFAP staining.

-

Self-Validation: An increase in the number and/or morphological activation of microglia and astrocytes in MCAT-treated animals compared to controls indicates a neuroinflammatory response.[18]

Conclusion and Future Directions

The assessment of (-)-methcathinone hydrochloride neurotoxicity in animal models requires a rigorous, multi-faceted approach. By integrating behavioral, neurochemical, and histological endpoints, researchers can build a comprehensive profile of the drug's adverse effects on the central nervous system. The methodologies detailed in this guide provide a robust framework for such investigations. Future research should aim to incorporate more advanced techniques, such as in vivo two-photon imaging to track cellular changes over time, and transcriptomic or proteomic analyses to uncover novel molecular targets and pathways of neurotoxicity.[2][13] A thorough understanding of these mechanisms is paramount for developing effective strategies to mitigate the public health impact of this dangerous substance.

References

-

Bio-protocol. (2016). Fluoro-Jade B Staining for Neuronal Cell Death. Available at: [Link]

-

Biosensis. (n.d.). Fluoro-Jade® C RTDTM Stain Reagent Protocol. Available at: [Link]

-

Frontiers in Neuroanatomy. (2020). Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade. Available at: [Link]

-

Journal of Pharmacology and Experimental Therapeutics. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. Available at: [Link]

-

Journal of Clinical Medicine. (2025). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Available at: [Link]

-

International Journal of Molecular Sciences. (2020). Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. Available at: [Link]

-

STAR Protocols. (2021). Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice. Available at: [Link]

-

Frontiers in Pharmacology. (2025). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Available at: [Link]

-

Histo-Chem Inc. (n.d.). PROTOCOL Fluoro-Jade C stain is for neuronal degeneration with fluorescent Nissl counter stain. Available at: [Link]

-

MDPI. (2020). Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. Available at: [Link]

-

PubMed. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. Available at: [Link]

-

Scientific Reports. (2021). Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice. Available at: [Link]

-

Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 102) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Available at: [Link]

-

ResearchGate. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. Available at: [Link]

-

ResearchGate. (n.d.). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Available at: [Link]

-

Neuropsychopharmacology. (2019). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Available at: [Link]

-

ResearchGate. (2011). The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue. Available at: [Link]

-

MDPI. (2023). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. Available at: [Link]

-

Addiction Biology. (2025). Methcathinone Neurotoxicity in the Rat Prefrontal Cortex by Integrated Synaptic Changes and Transcriptome Analysis. Available at: [Link]

-

PubMed. (2025). Methcathinone Neurotoxicity in the Rat Prefrontal Cortex by Integrated Synaptic Changes and Transcriptome Analysis. Available at: [Link]

-

Semantic Scholar. (2025). Neurobehavioral Disorders and Cognitive Impairment in Methcathinone Exposure: A Systematic Review of Literature. Available at: [Link]

-

ResearchGate. (2020). Methcathinone Neurotoxicity in the Rat Prefrontal Cortex by Integrated Synaptic Changes and Transcriptome Analysis. Available at: [Link]

-

PubMed. (2020). Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. Available at: [Link]

-

protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. Available at: [Link]

-

ResearchGate. (2025). Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. Available at: [Link]

-

Johns Hopkins University. (1995). Neurotoxic and pharmacologic studies on enantiomers of the N-methylated analog of cathinone (methcathinone): A new drug of abuse. Available at: [Link]

-

Current Pharmaceutical Design. (2024). Effects of Prenatal Methcathinone Exposure on the Neurological Behavior of Adult Offspring. Available at: [Link]

-

ResearchGate. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. Available at: [Link]

-

Progress in Neuro-Psychopharmacology and Biological Psychiatry. (2015). Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents. Available at: [Link]

-

Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Available at: [Link]

-

ReCIPP. (n.d.). Psychostimulants and neuroinflammation: finding critical players in the crostalk between glial cells and neurons. Available at: [Link]

-

ResearchGate. (n.d.). Histological features of the case with methcathinone encephalopathy. Available at: [Link]

-

ReCIPP. (n.d.). T16-160C Psychostimulants and neuroinflammation: finding critical players in the crosstalk between glial cells and neurons. Available at: [Link]

-

ResearchGate. (n.d.). Immunohistochemical staining of Iba1 antigen for visualizing mouse microglial cells after METH administration. Available at: [Link]

-

protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections V.1. Available at: [Link]

-

ResearchGate. (n.d.). Effects of methcathinone exposure on the physical development and neurobehavioral tests of rat pups. Available at: [Link]

-

Molecular Psychiatry. (2025). Adolescent methamphetamine exposure drives neuroinflammation and aberrant neurogenesis linked to anxiety and cognitive impairments in adult mice. Available at: [Link]

-

PubMed. (2005). Age-specific behavioral responses to psychostimulants in mice. Available at: [Link]

-

Frontiers in Pharmacology. (2021). Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R. Available at: [Link]

-

Frontiers in Behavioral Neuroscience. (2024). Psychostimulants and social behaviors. Available at: [Link]

Sources

- 1. Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methcathinone Neurotoxicity in the Rat Prefrontal Cortex by Integrated Synaptic Changes and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methcathinone Neurotoxicity in the Rat Prefrontal Cortex by Integrated Synaptic Changes and Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]

- 9. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Psychostimulants and neuroinflammation: finding critical players in the crostalk between glial cells and neurons [recipp.ipp.pt]

- 15. recipp.ipp.pt [recipp.ipp.pt]

- 16. Age-specific behavioral responses to psychostimulants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of Prenatal Methcathinone Exposure on the Neurological Behavior of Adult Offspring - Youyou - Current Neuropharmacology [edgccjournal.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 23. sysy.com [sysy.com]

- 24. protocols.io [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cell.com [cell.com]

- 30. biosensis.com [biosensis.com]

- 31. researchgate.net [researchgate.net]

- 32. Adolescent methamphetamine exposure drives neuroinflammation and aberrant neurogenesis linked to anxiety and cognitive impairments in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of (-)-methcathinone HCl

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Methcathinone HCl

Introduction

(-)-Methcathinone hydrochloride, a potent central nervous system (CNS) stimulant, represents a significant molecule of interest within the fields of pharmacology, toxicology, and medicinal chemistry.[1][2] As a β-keto analogue of methamphetamine, its chemical properties and, in particular, its stereochemistry, are crucial determinants of its biological activity.[3] This guide provides a comprehensive technical overview of the chemical structure and stereochemical attributes of (-)-methcathinone HCl, intended for researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, the pivotal role of its chiral center, methods for its stereoselective synthesis, and the analytical techniques employed for its characterization.

Molecular Structure and Nomenclature

Methcathinone, also known as ephedrone, is a member of the synthetic cathinone class, which are derivatives of the naturally occurring psychoactive compound cathinone found in the Khat plant (Catha edulis).[4] Its chemical structure is closely related to that of amphetamine and methamphetamine, with the key distinction being the presence of a ketone group at the beta (β) position of the propyl side chain.[5][6]

Chemical Identity

The fundamental properties of methcathinone hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-(methylamino)-1-phenylpropan-1-one hydrochloride | [7] |

| Synonyms | (-)-Ephedrone HCl, S(-)-Methcathinone HCl | [8] |

| Molecular Formula | C₁₀H₁₃NO · HCl | [3][8] |

| Molecular Weight | 199.68 g/mol | [8][9][10] |

| CAS Number | 66514-93-0 for (S)-(-)-Methcathinone HCl | [7][8] |

| Canonical SMILES | CC(C(=O)C1=CC=CC=C1)NC.Cl | [10][11] |

| InChI Key | LTJXNCHDKYZOSY-UHFFFAOYSA-N | [3][12] |

The hydrochloride salt form enhances the stability and solubility of the otherwise unstable free base.[4][5] The free base of methcathinone is prone to degradation, including dimerization and reduction of the ketone group back to a hydroxyl group, yielding pseudoephedrine.[5]

The Critical Role of Stereochemistry

The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. Methcathinone is a prime example, possessing a single chiral center at the second carbon (C2) of the propane side chain. This chirality gives rise to two distinct enantiomers: (S)-(-)-methcathinone and (R)-(+)-methcathinone.

Enantiomers and Pharmacological Activity

The spatial arrangement of the methyl and methylamino groups around the chiral center dictates the interaction of each enantiomer with biological targets, primarily monoamine transporters.[13] Research has consistently demonstrated that the stimulant effects of methcathinone are predominantly associated with the (S)-(-) enantiomer.[14][15]

-

Potency: The S(-)-isomer is a significantly more potent CNS stimulant than the R(+)-enantiomer.[2][13] In rodent models, S(-)-methcathinone was found to be nearly five times more potent than R(+)-methcathinone as a locomotor stimulant.[13]

-

Mechanism of Action: Both enantiomers act as norepinephrine-dopamine releasing agents (NDRAs) by targeting the dopamine transporter (DAT) and norepinephrine transporter (NET).[5][13] However, the S-enantiomer exhibits a higher potency in producing these effects.[1]

-

Neurotoxicity: Studies have also indicated enantiomer-dependent neurotoxic effects. While both enantiomers can be toxic to dopamine neurons, only S(-)-methcathinone has been shown to produce toxic effects on serotonin (5-HT) neurons in rats.[1]

This enantioselective activity underscores the importance of stereochemically pure compounds in research and drug development to isolate desired pharmacological effects and minimize potential off-target or adverse effects.

Stereoselective Synthesis of (-)-Methcathinone

The preparation of enantiomerically pure (-)-methcathinone relies on the use of chiral precursors, with the most common method being the oxidation of specific stereoisomers of ephedrine or pseudoephedrine.[16] This process is stereoselective as the configuration of the chiral center is conserved during the reaction.[14][16]

Synthetic Pathway from Precursors

The synthesis of (S)-methcathinone is achieved through the oxidation of (1R,2S)-ephedrine or (1S,2S)-pseudoephedrine.[14][16] The oxidation of the secondary alcohol on the side chain to a ketone does not affect the stereochemistry at the adjacent chiral carbon.

Caption: Stereoselective synthesis of (S)-(-)-methcathinone.

Conversely, the R-(+)-enantiomer can be synthesized from (1S,2R)-ephedrine and (1R,2R)-pseudoephedrine.[16] Syntheses that do not employ a chiral starting material, such as the reaction of a bromopropiophenone with methylamine, will invariably produce a racemic mixture of both enantiomers.[4]

Experimental Protocol: Oxidation of (1R,2S)-Ephedrine

The following is a representative protocol for the laboratory-scale synthesis of (-)-methcathinone.

Disclaimer: This protocol is for informational purposes for qualified researchers and professionals only. The synthesis of methcathinone is illegal in many jurisdictions.[5]

Materials:

-

(1R,2S)-Ephedrine

-

Potassium permanganate (KMnO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Methylene chloride (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydrogen sulfite (NaHSO₃)

Procedure:

-

A solution of (1R,2S)-ephedrine is prepared in a suitable solvent system, such as a biphasic mixture of methylene chloride and water.[15]

-

The solution is cooled in an ice bath, and a solution of potassium permanganate in dilute sulfuric acid is added dropwise with vigorous stirring.[4]

-

The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the excess potassium permanganate and the manganese dioxide byproduct are reduced by the addition of sodium hydrogen sulfite until the solution is colorless.[15]

-

The aqueous phase is made alkaline with sodium bicarbonate, and the organic layer containing the methcathinone free base is separated.[15]

-

The aqueous layer is extracted multiple times with methylene chloride to ensure complete recovery of the product.

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude (-)-methcathinone free base.

-

For the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate of (-)-methcathinone HCl is collected by filtration and can be recrystallized for further purification.

Analytical Characterization and Stereochemical Analysis

The confirmation of the chemical structure and the determination of enantiomeric purity are critical steps in the study of (-)-methcathinone HCl. A combination of analytical techniques is employed for this purpose.

Spectroscopic and Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for identifying methcathinone. However, the compound can undergo thermal degradation in the hot injector port, potentially leading to the formation of byproducts.[16][17] Using split injection with a shorter residence time can mitigate this issue.[17]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a powerful tool for separating and quantifying the enantiomers of methcathinone.[16][18] This allows for the determination of the enantiomeric excess (e.e.) of a sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ketone (C=O) and the secondary amine (N-H).

Protocol: Chiral Derivatization for GC Analysis

To determine the stereochemical composition of a methcathinone sample using a standard achiral GC column, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which have different physical properties and can be separated.

Derivatizing Agent: S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) is a commonly used agent for this purpose.[14][16]

Procedure:

-

Approximately 1 mg of the methcathinone sample is dissolved in a suitable solvent.

-

An excess of S-(-)-TPC is added to the solution.

-

The reaction mixture is heated to form the diastereomeric amides (S,S and S,R).

-

The resulting solution containing the diastereomers is then injected into the GC-MS system.

-

The two diastereomers will elute at different retention times, and the relative peak areas can be used to calculate the ratio of the (S) and (R) enantiomers in the original sample.[14]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Discriminative stimulus effects of S(-)-methcathinone (CAT): a potent stimulant drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 5. Methcathinone - Wikipedia [en.wikipedia.org]

- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. S(-)-Methcathinone 1.0mg/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 66514-93-0 [sigmaaldrich.com]

- 9. Methcathinone hydrochloride | C10H14ClNO | CID 458517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methcathinone Hydrochloride | CymitQuimica [cymitquimica.com]

- 11. Methcathinone Hydrochloride (1 mg/mL in Methanol) [lgcstandards.com]

- 12. GSRS [precision.fda.gov]

- 13. An investigation of the optical isomers of methcathinone (MCAT), and two achiral analogs, at monoamine transporters and in intracranial self- stimulation studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. scilit.com [scilit.com]

- 17. researchgate.net [researchgate.net]

- 18. Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway Analysis of (-)-Methcathinone in Mammalian Systems: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

(-)-Methcathinone (ephedrone) is a potent synthetic cathinone and monoamine alkaloid characterized by its β-keto amphetamine backbone. Acting primarily as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, it induces profound sympathomimetic and euphoric effects. In mammalian systems, the biotransformation of methcathinone is complex, stereoselective, and heavily reliant on hepatic Cytochrome P450 (CYP450) isoenzymes[1][2].

For researchers, forensic toxicologists, and drug development professionals, mapping the metabolic fate of methcathinone is critical. The structural lability of the β-keto group, combined with the potential for in vitro artifact formation, demands rigorous, causality-driven analytical workflows. This whitepaper systematically deconstructs the Phase I and Phase II metabolic networks of (-)-methcathinone, outlines self-validating experimental protocols, and establishes reliable biomarkers for toxicological screening.

Core Metabolic Pathways: A Mechanistic Deconstruction

The metabolism of synthetic cathinones is dictated by their specific chemical topologies. For unsubstituted N-alkyl cathinones like (-)-methcathinone, the primary biotransformations occur via three distinct Phase I pathways, followed by Phase II conjugation[2][3].

Pathway 1: β-Keto Reduction (The Primary Route)

The hallmark of methcathinone metabolism is the reduction of the β-ketone moiety to a hydroxyl group, yielding the corresponding amino alcohols: (-)-ephedrine and (+)-pseudoephedrine[2][4]. This reaction is stereoselective and primarily mediated by hepatic aldo-keto reductases (AKRs) and specific CYP450 enzymes. Because the β-keto group creates a polar molecule, its reduction increases lipophilicity, altering the molecule's ability to cross the blood-brain barrier.

Pathway 2: N-Demethylation

Mediated predominantly by CYP2D6 and CYP2C19 , the N-methyl group is oxidatively cleaved to yield the primary amine, cathinone[1][2]. CYP2D6 is a highly polymorphic, low-abundance hepatic enzyme; consequently, genetic variations (e.g., poor vs. ultra-rapid metabolizers) significantly impact the pharmacokinetic half-life and toxicity profile of the drug[5]. The resulting cathinone is subsequently reduced to norephedrine and norpseudoephedrine.

Pathway 3: Aromatic Hydroxylation

While highly prevalent in ring-substituted analogs like mephedrone (4-methylmethcathinone)[5][6], aromatic hydroxylation is a minor pathway for unsubstituted methcathinone. Mediated by CYP2D6 and CYP1A2, it results in the formation of hydroxymethcathinone, which is rapidly targeted for Phase II clearance[2].

Phase II Conjugation

Phase I metabolites containing newly formed hydroxyl groups (e.g., hydroxymethcathinone) undergo rapid Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze the addition of glucuronic acid and sulfate, respectively, drastically increasing hydrophilicity for renal excretion[1][3].

Fig 1: Primary Phase I and II metabolic pathways of (-)-methcathinone in mammalian systems.

Analytical Pitfalls: The "Chicken-and-Egg" Artifact Phenomenon

A critical challenge in methcathinone analysis is the structural lability of the molecule via keto-enol tautomerism. Methcathinone is frequently synthesized clandestinely via the oxidation of over-the-counter pseudoephedrine or ephedrine[7][8].

However, forensic toxicologists must account for analytical artifacts . During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, biological specimens containing high concentrations of ephedrine or pseudoephedrine can undergo thermal oxidation in the heated injection port, converting back into methcathinone in vitro[4]. Furthermore, environmental degradation in wastewater matrices has been shown to spontaneously transform ephedrine into methcathinone, complicating wastewater-based epidemiology[9].

Causality-Driven Solution: To prevent thermal degradation and artifact formation, Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) operating at ambient or sub-ambient column temperatures must be utilized as the gold standard for cathinone profiling[4][8].

Self-Validating Experimental Protocol: In Vitro Metabolic Profiling

To accurately map the metabolic profile of methcathinone without the interference of in vivo precursor overlap, researchers utilize Human Liver Microsomes (HLMs) or cryopreserved human hepatocytes[5][10]. The following protocol is designed as a self-validating system to isolate true enzymatic biotransformation from chemical degradation.

Step-by-Step Methodology: HLM Incubation & LC-HRMS/MS

-

System Preparation & Equilibration:

-

Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Causality: Mg²⁺ is an essential cofactor for CYP450 structural stability and electron transfer mechanisms. The physiological pH ensures optimal enzymatic folding.

-

-

Substrate-Enzyme Assembly:

-

Action: Combine pooled HLMs (final protein concentration: 1.0 mg/mL) with (-)-methcathinone (final concentration: 10 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

-

-

Reaction Initiation (The Trigger):

-

Action: Initiate the reaction by adding an NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor for Phase I oxidative reactions[1].

-

-

Self-Validating Controls (Critical Step):

-

Action: Run parallel incubations of (A) a zero-minute (

) control where quenching agent is added before NADPH, and (B) a negative control lacking the NADPH-regenerating system. -

Causality: The

control establishes the baseline parent drug concentration. The minus-NADPH control proves that any observed metabolite formation is strictly enzyme-mediated, ruling out spontaneous chemical oxidation/reduction in the buffer.

-

-

Reaction Quenching:

-

Action: At designated time points (e.g., 15, 30, 60 mins), extract 100 µL aliquots and immediately mix with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Methcathinone-d3).

-

Causality: The high organic solvent ratio and sudden temperature drop instantly denature the CYP450 proteins, halting metabolism and precipitating the biological matrix to protect the LC column.

-

-

Centrifugation & LC-HRMS/MS Analysis:

-

Action: Centrifuge at 15,000 × g for 10 minutes at 4°C. Inject the supernatant onto a biphenyl LC column coupled to a Q-TOF or Orbitrap mass spectrometer.

-

Causality: A biphenyl stationary phase provides superior π-π interactions and retention for polar aromatic amines compared to standard C18 columns, ensuring distinct chromatographic separation of stereoisomers like ephedrine and pseudoephedrine[8].

-

Fig 2: Standardized self-validating in vitro workflow for methcathinone metabolite profiling.

Quantitative Data: Biomarker Selection Matrix

Selecting the correct biomarker is paramount for toxicological screening. The parent drug is heavily metabolized and has a short half-life, meaning downstream metabolites often provide wider detection windows[1][8].

| Metabolite | Biotransformation Pathway | Primary Mediating Enzyme(s) | Relative Abundance | Analytical Biomarker Utility |

| Ephedrine / Pseudoephedrine | β-Keto Reduction | Aldo-Keto Reductases, CYP450s | High | Primary Phase I marker; however, requires context to rule out OTC medication ingestion[4][8]. |

| Cathinone | N-Demethylation | CYP2D6, CYP2C19 | Moderate | Secondary marker; transient intermediate that rapidly reduces to norephedrine[2]. |

| Norephedrine | N-Demethylation + Reduction | CYP2D6, AKRs | Moderate | Downstream stable marker; excellent for prolonged detection in urine[2]. |

| Hydroxymethcathinone | Aromatic Hydroxylation | CYP2D6, CYP1A2 | Low | Minor marker; highly transient before conjugation[2]. |

| Glucuronide Conjugates | Phase II Conjugation | UGTs | High (Urine) | Definitive Phase II marker; requires enzymatic hydrolysis (β-glucuronidase) prior to LC-MS analysis[1][3]. |

Conclusion

The metabolic mapping of (-)-methcathinone reveals a heavy reliance on stereoselective β-keto reduction and CYP2D6-mediated N-demethylation. Because its primary metabolites (ephedrine and pseudoephedrine) are also its synthetic precursors, interpreting toxicological data requires a synthesis of advanced LC-HRMS/MS techniques and a deep understanding of artifact formation. By employing self-validating in vitro protocols and avoiding thermal degradation, researchers can accurately differentiate genuine methcathinone consumption from analytical false positives.

References

-

Mephedrone - Wikipedia Source: Wikipedia URL: [Link]

-

Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) Source: International Journal of Life Sciences URL:[Link]

-

Metabolism of Synthetic Cathinones Source: ResearchGate URL:[Link]

-

Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts Source: MDPI (Molecules) URL:[Link]

-

Toxicology Section – 2010 Proceedings Source: American Academy of Forensic Sciences (AAFS) URL:[Link]

-

3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? Source: PubMed URL:[Link]

-

Methcathinone - Wikipedia Source: Wikipedia URL: [Link]

-

A Fatal Case Involving Chronic Intravenous Use of Homemade Methcathinone Derived from Pseudoephedrine Tablets: Post-Mortem Concentrations, Health Risk, and Medicolegal Aspect Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Occurrence and Transformation of Ephedrine/Pseudoephedrine and Methcathinone in Wastewater in China Source: ACS Publications (Environmental Science & Technology) URL:[Link]

Sources

- 1. Mephedrone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts [mdpi.com]

- 4. aafs.org [aafs.org]

- 5. iisj.in [iisj.in]

- 6. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methcathinone - Wikipedia [en.wikipedia.org]

- 8. A Fatal Case Involving Chronic Intravenous Use of Homemade Methcathinone Derived from Pseudoephedrine Tablets: Post-Mortem Concentrations, Health Risk, and Medicolegal Aspect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic and Solid-State Profiling of (-)-Methcathinone Hydrochloride

Executive Summary

The thermodynamic and solid-state characterization of (-)-methcathinone hydrochloride (ephedrone HCl) is critical for forensic identification, stability profiling, and formulation science. As a chiral

This guide provides a rigorous analysis of the thermodynamic properties of (-)-methcathinone HCl. It synthesizes experimental data with theoretical frameworks to establish a baseline for researchers in drug development and forensic toxicology. We focus on the causality between crystal packing and thermal events, providing self-validating protocols for replication.

Solid-State Characterization

Understanding the crystalline lattice is the prerequisite for interpreting thermodynamic data. (-)-Methcathinone HCl crystallizes in a non-centrosymmetric space group due to its chirality, which dictates its lattice energy and melting behavior.

Crystallographic Parameters

The hydrochloride salt typically adopts an orthorhombic crystal system. The presence of the chloride ion facilitates a strong hydrogen-bonding network with the ammonium headgroup, stabilizing the lattice.

| Property | Value / Description | Source |

| Crystal System | Orthorhombic | [Kuś et al., 2019] |

| Space Group | [Kuś et al., 2019] | |

| Morphology | Colorless plate-like or needle-shaped crystals | [Kuś et al., 2019] |

| Chirality | (-)-Enantiomer ( | [PubChem, 2023] |

| Key Interactions | [Kuś et al., 2019] |

Polymorphism and Habit

While the orthorhombic form is the thermodynamic stable form at room temperature, rapid precipitation from different solvents (e.g., ethanol-ether vs. chloroform-petroleum ether) can yield variations in crystal habit (plates vs. needles). This habit modification affects flowability and dissolution rates but does not necessarily indicate a new polymorph.

Diagram 1: Solid-State Characterization Workflow This workflow illustrates the logical progression from raw synthesis to confirmed solid-state form.

Caption: Workflow for isolating and validating the solid-state form of (-)-methcathinone HCl.

Thermodynamic Properties

The thermodynamic profile is dominated by the ionic nature of the hydrochloride salt. The high lattice energy results in a high melting point relative to the free base.

Thermal Transitions (Fusion and Decomposition)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that (-)-methcathinone HCl undergoes a sharp melting event followed immediately by decomposition.

| Parameter | Value | Condition |

| Melting Point ( | Standard Purity [SWGDrug, 2005] | |

| Melting Point ( | High Purity ( | |

| Enthalpy of Fusion ( | Estimated via Joback Method | |

| Decomposition Temp ( | Immediate post-melt | |

| Heat Capacity ( | Not experimentally reported | Requires adiabatic calorimetry |

Technical Insight: The proximity of

Solubility Thermodynamics

The solubility of (-)-methcathinone HCl is driven by the solvation enthalpy of the ions versus the lattice energy.

-

Water: Freely soluble (High dielectric constant stabilizes ions).

-

Ether: Insoluble (Low dielectric constant cannot overcome lattice energy).

Diagram 2: Thermal Degradation Pathway Understanding the breakdown mechanism is vital for stability testing.

Caption: Thermal degradation logic flow indicating the transition from fusion to irreversible decomposition.

Experimental Protocols

To replicate these findings or characterize a new batch, follow these self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine accurate onset melting temperature and enthalpy of fusion.

-

Sample Prep: Weigh

of dried (-)-methcathinone HCl into a Tzero aluminum pan. -

Sealing: Use a hermetic lid with a pinhole (to prevent pressure buildup from decomposition gases) or a crimped lid if decomposition is not expected immediately. Recommendation: Pinhole lid due to proximity of decomposition.

-

Atmosphere: Purge with Dry Nitrogen at

to suppress oxidation. -

Ramp: Heat from

to -

Validation:

-

Self-Check: The baseline should remain flat until the melt onset. A drifting baseline implies moisture (perform TGA).

-

Integration: Integrate the melting endotherm from onset to return-to-baseline. Do not include the decomposition exotherm in the

calculation.

-

Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvatomorphs (hydrates) and true decomposition.

-

Sample Prep: Load

into a platinum or alumina crucible. -

Ramp: Heat from

to -

Analysis:

-

Event A (

): Mass loss here indicates residual solvent or hygroscopic water (hydrate formation). -

Event B (

): Mass loss onset correlates with the post-melt decomposition seen in DSC.[3]

-

Stability & Storage Implications

Based on the thermodynamic profile, (-)-methcathinone HCl is kinetically stable at room temperature but thermodynamically unstable in the presence of moisture and heat.

-

Hygroscopicity: The HCl salt can absorb atmospheric moisture, lowering the glass transition temperature (

) of any amorphous content, leading to caking. -

Chemical Stability: The

-ketone moiety is susceptible to reduction (to ephedrine/pseudoephedrine) or oxidation. The crystal lattice provides a barrier to these reactions, but once dissolved or melted, degradation accelerates.

Storage Recommendation: Store in tightly sealed, light-resistant containers at controlled room temperature (

References

-

Kuś, P., Hellwig, H., Kusz, J., et al. (2019). Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone.[4][5][6] Forensic Toxicology, 37, 224–230. [Link]

-

SWGDrug. (2005). Methcathinone Monograph. Scientific Working Group for the Analysis of Seized Drugs. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 458517, Methcathinone hydrochloride.[7] [Link]

-

DrugFuture. (n.d.). Methcathinone Chemical Data. [Link]

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. Methcathinone [drugfuture.com]

- 3. perkinelmer.com.ar [perkinelmer.com.ar]

- 4. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methcathinone hydrochloride | C10H14ClNO | CID 458517 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and LD50 of (-)-Methcathinone HCl

Foreword

(-)-Methcathinone hydrochloride (HCl), a psychoactive stimulant of the cathinone class, has garnered significant attention within the scientific and medical communities due to its potential for abuse and its profound physiological and toxicological effects. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of (-)-methcathinone HCl, with a particular focus on its neurotoxic and cardiotoxic effects, metabolic pathways, and acute toxicity data, including LD50 values. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their impact on biological systems.

Introduction to (-)-Methcathinone HCl

(-)-Methcathinone, also known as ephedrone, is a β-keto analogue of methamphetamine.[1] As a hydrochloride salt, it is more stable and water-soluble, facilitating its administration in research settings. Its mechanism of action is primarily centered on the potentiation of monoaminergic neurotransmission, exhibiting a strong affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to the inhibition of their reuptake and an increase in the extracellular concentrations of these neurotransmitters.[2][3] Its effects on the serotonin transporter (SERT) are comparatively less pronounced.[2][3] The resulting sympathomimetic activity underlies both its desired psychoactive effects and its significant toxicological risks.

Acute Toxicity and LD50 Data

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. The determination of LD50 is a critical step in the toxicological assessment of any new compound. For (-)-methcathinone HCl, LD50 values have been established in rodent models through various routes of administration.

| Species | Route of Administration | LD50 Value (mg/kg) | Reference |

| Mouse | Intravenous (IV) | 106 | [4] |

| Mouse | Subcutaneous (SC) | 233 | [4] |

| Mouse | Oral | 342 | [4] |

| Mouse | Intraperitoneal (IP) | 201.7 (racemic) | [5] |

| Rat | Intravenous (IV) | 90 | [4] |

| Rat | Subcutaneous (SC) | 86 | [4] |

| Rat | Oral | 99 | [4] |

Experimental Protocol for LD50 Determination (Rodent Model)

The following is a generalized protocol for determining the oral LD50 of a substance like (-)-methcathinone HCl in rats, based on established methodologies.[6][7]

Objective: To determine the median lethal dose (LD50) of (-)-methcathinone HCl following acute oral administration in Sprague-Dawley rats.

Materials:

-

(-)-Methcathinone HCl (purity >98%)

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-